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Compound of Interest

Compound Name: Methyl pyrrolidine-2-carboxylate

Cat. No.: B1581731 Get Quote

This guide provides a comprehensive analysis of the spectroscopic data for methyl
pyrrolidine-2-carboxylate, a key building block in synthetic chemistry and drug discovery. As

researchers and drug development professionals, a thorough understanding of the structural

and electronic properties of such molecules is paramount. Spectroscopic techniques, including

Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry

(MS), are fundamental tools for elucidating and confirming molecular structure. This document

synthesizes experimental data with established spectroscopic principles to offer a detailed

characterization of methyl pyrrolidine-2-carboxylate.

Molecular Structure and Overview
Methyl pyrrolidine-2-carboxylate possesses a chiral center at the C2 position of the

pyrrolidine ring. The molecule's structure, consisting of a secondary amine within a five-

membered ring and a methyl ester functional group, dictates its characteristic spectroscopic

features. Its molecular formula is C₆H₁₁NO₂ and it has a molecular weight of 129.16 g/mol .[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen

framework of an organic molecule. For methyl pyrrolidine-2-carboxylate, both ¹H and ¹³C

NMR provide critical information for structural confirmation.

¹H NMR Spectroscopy
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Theoretical Considerations: The proton NMR spectrum of methyl pyrrolidine-2-carboxylate is

expected to show distinct signals for the protons on the pyrrolidine ring and the methyl ester.

The diastereotopic nature of the methylene protons on the ring can lead to complex splitting

patterns. The proton at the C2 position is a methine proton and is expected to couple with the

adjacent C3 protons. The N-H proton signal is often broad and its chemical shift is dependent

on solvent and concentration.

Experimental Protocol: Sample Preparation for ¹H NMR A standard protocol for preparing a

small organic molecule like methyl pyrrolidine-2-carboxylate for NMR analysis is as follows:

Sample Weighting: Accurately weigh 5-25 mg of the compound.[2]

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble,

such as chloroform-d (CDCl₃) or deuterium oxide (D₂O).[2]

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a

clean, dry vial.[2]

Transfer: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.

Internal Standard: If precise chemical shift referencing is required, an internal standard like

tetramethylsilane (TMS) can be added.[2]

Spectrometer Setup: The sample is then placed in the NMR spectrometer, and the data is

acquired.

Data Interpretation: The following ¹H NMR data is for the hydrochloride salt of methyl
pyrrolidine-2-carboxylate, which will exhibit slight downfield shifts for protons near the

protonated nitrogen compared to the free amine.[3]
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

4.34 Triplet (t) 1H H2

3.75 Singlet (s) 3H -OCH₃

3.22-3.26 Multiplet (m) 2H H5

2.21-2.28 Multiplet (m) 1H H3

1.87-2.04 Multiplet (m) 3H H3, H4

H2 (4.34 ppm): This downfield triplet corresponds to the proton on the carbon bearing the

ester group. Its downfield shift is due to the deshielding effects of both the adjacent nitrogen

and the carbonyl group. It appears as a triplet due to coupling with the two adjacent H3

protons.[3]

-OCH₃ (3.75 ppm): The sharp singlet integrating to three protons is characteristic of the

methyl ester group.[3]

H5 (3.22-3.26 ppm): These protons are on the carbon adjacent to the nitrogen, resulting in a

downfield shift. They appear as a multiplet due to coupling with the H4 protons.[3]

H3 & H4 (1.87-2.28 ppm): The protons on carbons 3 and 4 of the pyrrolidine ring are in the

aliphatic region and show complex overlapping multiplets due to coupling with each other

and with the H2 and H5 protons.[3]

For the free amine, the signals for H2 and H5 would be expected to shift slightly upfield. The N-

H proton would likely appear as a broad singlet.

¹³C NMR Spectroscopy
Theoretical Considerations: The ¹³C NMR spectrum will show six distinct signals, one for each

unique carbon atom in the molecule. The carbonyl carbon of the ester will be the most

downfield signal.

Experimental Protocol: The sample preparation is similar to that for ¹H NMR, though a higher

concentration (50-100 mg) is often beneficial for obtaining a good signal-to-noise ratio in a
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reasonable time.[2]

Predicted ¹³C NMR Data: While direct experimental ¹³C NMR data for methyl pyrrolidine-2-
carboxylate is not readily available, the chemical shifts can be reliably predicted based on

data from closely related compounds such as methyl 1-methylpyrrolidine-2-carboxylate and 1-

methylpyrrolidine-2-carboxylic acid.[4][5]

Chemical Shift (δ) ppm Assignment Rationale

~173-175 C=O
Typical chemical shift for an

ester carbonyl carbon.

~59-61 C2

Carbon attached to both

nitrogen and the carbonyl

group.

~51-53 -OCH₃
Methyl carbon of the ester

group.

~46-48 C5
Carbon adjacent to the

nitrogen.

~29-31 C3
Aliphatic carbon in the

pyrrolidine ring.

~24-26 C4
Aliphatic carbon in the

pyrrolidine ring.

Infrared (IR) Spectroscopy
Theoretical Considerations: IR spectroscopy is an excellent technique for identifying functional

groups. For methyl pyrrolidine-2-carboxylate, key vibrational modes include the C=O stretch

of the ester, the C-O stretch, C-H stretches, and the N-H bend and stretch of the secondary

amine.

Experimental Protocol: Neat Liquid Sample As methyl pyrrolidine-2-carboxylate is a liquid at

room temperature, a neat spectrum can be obtained efficiently.[1]
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Plate Preparation: Ensure two sodium chloride (NaCl) or potassium bromide (KBr) salt plates

are clean and dry.[6]

Sample Application: Place a single drop of the liquid sample onto the surface of one salt

plate.[6]

Film Formation: Place the second salt plate on top of the first, allowing the liquid to spread

into a thin film between the plates.[6]

Data Acquisition: Place the sandwiched plates into the sample holder of the IR spectrometer

and acquire the spectrum.

Data Interpretation: The following IR data is for the hydrochloride salt, which will show

characteristic absorptions for the secondary ammonium ion (N-H⁺).[3]

Wavenumber (cm⁻¹) Intensity Assignment

3513, 3130, 2597 Broad/Medium N-H⁺ stretching vibrations

1740 Strong C=O stretching of the ester

1632 Medium N-H bending

1452, 1402 Medium C-H bending

1245, 1178 Strong C-O stretching of the ester

N-H⁺ Stretching (3513, 3130, 2597 cm⁻¹): These broad bands are characteristic of the

stretching vibrations of a secondary ammonium salt.[3] In the free amine, a single, sharper

N-H stretch would be expected around 3300-3400 cm⁻¹.

C=O Stretching (1740 cm⁻¹): This strong, sharp absorption is indicative of the carbonyl group

in the saturated methyl ester.[3]

N-H Bending (1632 cm⁻¹): This band corresponds to the bending vibration of the N-H bond

in the ammonium salt.[3]

C-O Stretching (1245, 1178 cm⁻¹): These strong bands are characteristic of the C-O single

bond stretching vibrations of the ester group.[3]
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Mass Spectrometry (MS)
Theoretical Considerations: Mass spectrometry provides information about the molecular

weight and fragmentation pattern of a molecule. For methyl pyrrolidine-2-carboxylate,

electron ionization (EI) would likely lead to the loss of the methoxy group or cleavage of the

pyrrolidine ring.

Data Interpretation: The mass spectrum of methyl pyrrolidine-2-carboxylate shows a

protonated molecular ion [M+H]⁺ at a mass-to-charge ratio (m/z) of 130.[3] This is consistent

with the molecular weight of 129.16 g/mol .[1]

Plausible Fragmentation Pathway: A primary fragmentation pathway involves the loss of the

methoxy group from the molecular ion to form a stable acylium ion.

Methyl Pyrrolidine-2-Carboxylate [M]⁺˙
m/z = 129

Loss of Methoxy Radical
- •OCH₃

Acylium Ion
m/z = 98

Loss of Carbon Monoxide
- CO

Loss of CO
m/z = 70
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Fragmentation pathway of methyl pyrrolidine-2-carboxylate.

Another significant fragmentation would be the cleavage of the C-C bond alpha to the nitrogen,

leading to a fragment with m/z 70.

Conclusion
The spectroscopic data presented in this guide provides a detailed and self-validating

characterization of methyl pyrrolidine-2-carboxylate. The ¹H NMR data clearly defines the

proton environment, while the predicted ¹³C NMR data complements this by outlining the

carbon skeleton. IR spectroscopy confirms the presence of key functional groups, and mass

spectrometry establishes the molecular weight and plausible fragmentation patterns. Together,

these techniques provide an unambiguous structural elucidation of the molecule, offering

researchers and developers a solid foundation for its application in further scientific endeavors.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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